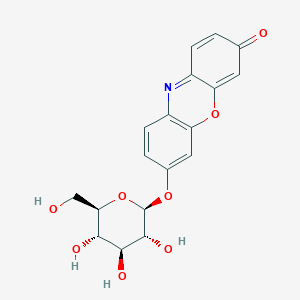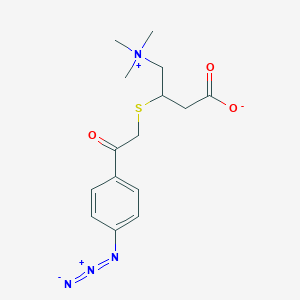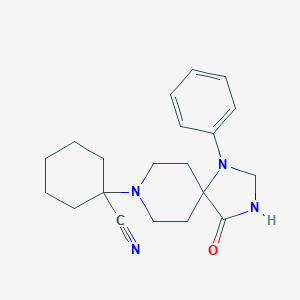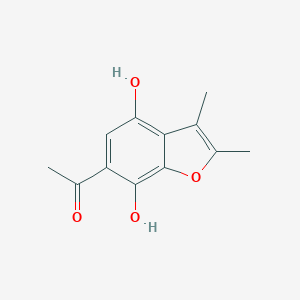
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as harmine and is a naturally occurring beta-carboline alkaloid that is found in various plants. Harmine has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-depressant agent.
Mecanismo De Acción
Harmine works by inhibiting various enzymes and proteins in the body. One of the main targets of harmine is the enzyme monoamine oxidase A (MAO-A), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, harmine can increase the levels of these neurotransmitters in the brain, leading to its potential anti-depressant effects.
Efectos Bioquímicos Y Fisiológicos
Harmine has been shown to have various biochemical and physiological effects in the body. One study found that harmine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that harmine may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, harmine can also be difficult to work with due to its sensitivity to light and air, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several future directions for the study of harmine. One area of research is the development of harmine derivatives with improved pharmacological properties. Another area of research is the investigation of harmine's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of harmine and its potential therapeutic applications.
Métodos De Síntesis
Harmine can be synthesized through various methods, including extraction from plants or chemical synthesis. One common method of synthesis is through the reaction of harmaline with acetic anhydride in the presence of a catalyst. This method yields harmine with a purity of up to 98%.
Aplicaciones Científicas De Investigación
Harmine has been studied extensively for its potential therapeutic properties. One area of research is its anti-inflammatory properties. Studies have shown that harmine can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes harmine a potential candidate for the treatment of various inflammatory diseases.
Another area of research is harmine's anti-cancer properties. Studies have shown that harmine can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the treatment of various types of cancer.
Propiedades
Número CAS |
19671-80-8 |
|---|---|
Nombre del producto |
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- |
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-7(3)16-12-10(5)9(14)4-8(6(2)13)11(12)15/h4,14-15H,1-3H3 |
Clave InChI |
YGIHMDFLKRATGH-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
SMILES canónico |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
Otros números CAS |
19671-80-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



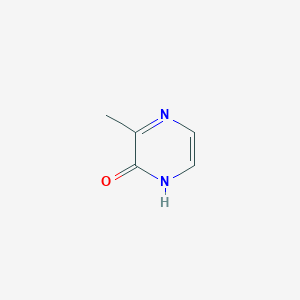
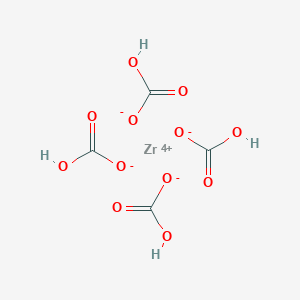
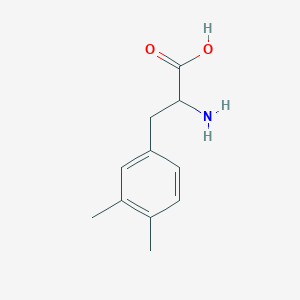
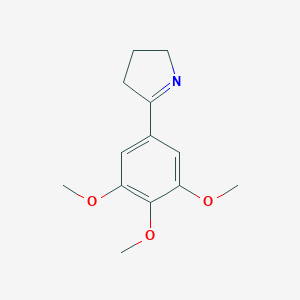
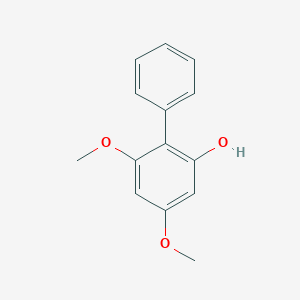
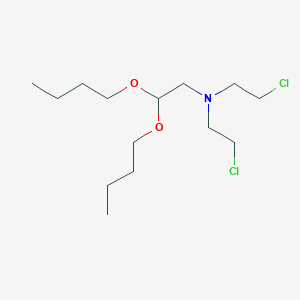
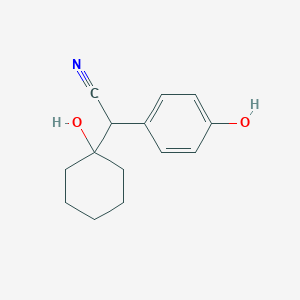
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
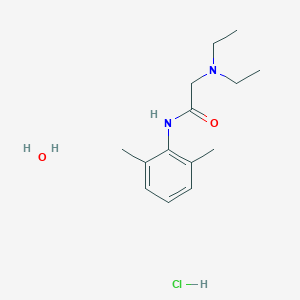
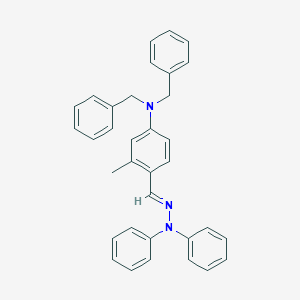
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
